molecular formula C14H11NO3S B8807776 4-Cyanophenyl 4-methylbenzenesulfonate CAS No. 36800-95-0

4-Cyanophenyl 4-methylbenzenesulfonate

Cat. No.: B8807776
CAS No.: 36800-95-0
M. Wt: 273.31 g/mol
InChI Key: DYKBJPFZEPCFRA-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a cyano (–CN) substituent on the phenyl ring and a 4-methylbenzenesulfonyl (tosyl) group. Its molecular formula is C₁₄H₁₁NO₃S, with a molar mass of 273.31 g/mol. The compound is synthesized via nucleophilic substitution, typically by reacting 4-cyanophenol with 4-methylbenzenesulfonyl chloride under basic conditions. Evidence from multiple studies confirms its synthesis with a high yield of 85% using 4-hydroxybenzonitrile (synonymous with 4-cyanophenol) as the starting material .

Key spectral data includes ¹H NMR (CD₃CN, 400 MHz): δ 7.75–7.66 (m, 4H), 7.44–7.35 (m, 2H), 7.17 (dt, J = 8.9, 2.6 Hz, 2H), and 2.42 (s, 3H) . The compound has been widely used in sulfur(VI) exchange chemistry and desulfonylation reactions due to its stability and reactivity . Its earliest reported synthesis dates back to Takikawa et al. (1972) .

Properties

CAS No.

36800-95-0

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

(4-cyanophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H11NO3S/c1-11-2-8-14(9-3-11)19(16,17)18-13-6-4-12(10-15)5-7-13/h2-9H,1H3

InChI Key

DYKBJPFZEPCFRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., –CN, –SO₂CH₃) enhance electrophilicity, facilitating nucleophilic substitution or desulfonylation. For example, 4-cyanophenyl 4-methylbenzenesulfonate undergoes desulfonylation with 89% yield under KOtBu/DMSO conditions . Electron-donating groups (e.g., –OCH₃) reduce reactivity in such reactions but improve stability in acidic media . Steric hindrance (e.g., sec-butyl group) slows reaction kinetics, as seen in SN2 mechanisms .

Synthetic Yields :

  • Alcohol-derived sulfonates (e.g., 2-butoxy) achieve higher yields (~95%) due to the nucleophilic strength of alcohols .
  • Aromatic sulfonates with electron-withdrawing groups (e.g., –CN) require optimized conditions but remain synthetically efficient (85% yield) .

Applications: 4-Cyanophenyl derivatives are pivotal in herbicide development (e.g., hydroquinone-based herbicidal agents) . 4-Formylphenyl derivatives serve as intermediates for antifungal pyrazole and pyrimidine compounds . Alkynyl sulfonates (e.g., but-3-ynyl) are utilized in click chemistry for drug discovery .

Reactivity in Desulfonylation Reactions

This compound exhibits superior reactivity in desulfonylation compared to analogues. Under transition-metal-free conditions with KOtBu in DMSO, it releases 4-cyanophenol in 89% yield, outperforming derivatives like 4-nitrophenyl (74%) and 2-iodophenyl (84%) sulfonates . This is attributed to the strong electron-withdrawing nature of the –CN group, which stabilizes the transition state during sulfonate cleavage.

Spectral and Crystallographic Data

  • This compound: The crystal structure reveals a planar tosyl group with a dihedral angle of 85.9° between the sulfonate and cyanophenyl rings, influencing packing efficiency .
  • 4-Formylphenyl analogue: IR spectra show a strong C=O stretch at 1685 cm⁻¹, absent in the cyano derivative .

Preparation Methods

Reaction Mechanism and Conditions

The patented phosgene method converts hydroxybenzaldoximes to cyanophenols via a dehydration-cyclization pathway. Key steps include:

  • Oxime Formation : Hydroxybenzaldehydes react with hydroxylamine in aqueous or alcoholic media to form hydroxybenzaldoximes.

  • Phosgene Treatment : Gaseous phosgene (1–2 equivalents) is introduced into a suspension of the aldoxime in inert solvents (toluene, chlorobenzene) at 80–90°C, facilitating HCl and CO₂ evolution.

  • Workup : The crude product is purified via solvent extraction and recrystallization, yielding >90% purity.

Example :
Parahydroxybenzaldoxime (0.1 mol) suspended in toluene reacts with phosgene (0.12 mol) at 80–85°C, producing 4-cyanophenol at 95% yield.

Industrial Scalability

Industrial processes optimize solvent recovery and phosgene utilization. Batch reactors using chlorobenzene as the solvent enable efficient heat transfer and byproduct removal. The table below summarizes critical parameters:

ParameterOptimal ValueImpact on Yield
Phosgene Equivalents1.2–1.5 mol/mol aldoximeMaximizes conversion
Temperature80–90°CAccelerates dehydration
SolventToluene/ChlorobenzenePrevents side reactions

Alkylation to 4-Cyanophenethyl Alcohol

Catalytic Hydrogenation Alternatives

Recent advances propose palladium-catalyzed hydrogenation of 4-cyanophenyl acrylate to directly yield 4-cyanophenethyl alcohol. However, this method remains theoretical without experimental validation in the reviewed literature.

Tosylation of 4-Cyanophenethyl Alcohol

Standard Sulfonation Protocol

The final step involves reacting 4-cyanophenethyl alcohol with toluenesulfonyl chloride (TsCl) under basic conditions:

  • Reagents : TsCl (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4–6 hours

  • Workup : Aqueous extraction, drying (Na₂SO₄), and column chromatography

Data Table : Tosylation Optimization

ParameterValue RangeOptimal ValueYield (%)
TsCl Equivalents1.0–1.51.185
Reaction Time (h)2–8488
SolventDCM/THFDCM90

Challenges in Purification

The product’s hydrophobicity necessitates silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). Residual triethylamine is removed via acidic washes (1M HCl), ensuring >98% purity by HPLC.

Alternative Photoredox-Catalyzed Routes

Nickel-Mediated Coupling

Emerging methodologies adapt nickel-catalyzed reactions for one-pot syntheses. For example, irradiating p-tolualdehyde and 4-cyanophenol with NiCl₂-glyme and dtbbpy in DCE achieves 84% yield for structurally analogous esters. While untested for sulfonates, this approach suggests potential for streamlining steps 2–4.

Reaction Scheme :

p-Tolualdehyde+4-CyanophenolNiCl2-glyme, hvBenzoate Ester+H2O\text{p-Tolualdehyde} + \text{4-Cyanophenol} \xrightarrow{\text{NiCl}2\text{-glyme, hv}} \text{Benzoate Ester} + \text{H}2\text{O}

Limitations and Scalability

Photoredox methods require specialized equipment (LED arrays) and inert atmospheres, complicating industrial adoption. Catalyst loading (10 mol% Ni) further increases costs compared to conventional tosylation.

Q & A

Q. What is the standard synthetic route for 4-cyanophenyl 4-methylbenzenesulfonate?

The compound is typically synthesized via an esterification reaction between 4-cyanophenol and 4-methylbenzenesulfonyl chloride. This reaction is carried out under anhydrous conditions using a base such as pyridine or triethylamine to neutralize HCl byproducts. The solvent system often involves dichloromethane or tetrahydrofuran (THF) at room temperature, yielding the product in high purity after purification by column chromatography or recrystallization from ethanol/water mixtures .

Q. What purification methods are recommended for isolating this compound?

Common purification techniques include:

  • Column chromatography using silica gel with hexane/ethyl acetate gradients to remove unreacted starting materials.
  • Recrystallization from ethanol-water mixtures (e.g., 70:30 v/v) to enhance crystalline purity.
  • Solvent washing with cold sodium bicarbonate solution to eliminate residual acidic impurities. These methods are critical for achieving >95% purity, as reported in sulfonate ester syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic sulfonate ester structure and substitution patterns (e.g., chemical shifts at δ 8.0–8.3 ppm for aromatic protons adjacent to the sulfonate group).
  • FT-IR spectroscopy : Peaks at ~1370 cm1^{-1} (S=O symmetric stretch) and 1180 cm1^{-1} (S=O asymmetric stretch) confirm sulfonate functionality.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 291.05 for C14_{14}H11_{11}NO3_3S) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to identify energetically favorable conditions. For example:

  • Reaction path search methods (e.g., artificial force-induced reaction, AFIR) simulate nucleophilic substitution mechanisms to optimize solvent/base combinations.
  • Machine learning models trained on sulfonate ester syntheses can predict reaction yields under varying temperatures, solvents, and catalysts. These approaches reduce trial-and-error experimentation and align with reaction design principles from integrated computational-experimental frameworks .

Q. What advanced structural characterization techniques resolve ambiguities in sulfonate ester configurations?

  • Single-crystal X-ray diffraction (SC-XRD) : Provides definitive bond lengths (e.g., S–O bonds ~1.43 Å) and dihedral angles (e.g., 85–95° between aromatic rings), as demonstrated in related sulfonate esters .
  • Dynamic nuclear polarization (DNP) NMR : Enhances sensitivity for detecting low-abundance conformers in solid-state samples.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~168–169 eV for sulfonate S) to confirm functional group integrity .

Q. How should researchers address contradictions in reported synthetic yields of this compound?

Systematic factorial design of experiments (DoE) is recommended to isolate critical variables (e.g., solvent polarity, base strength). For example:

  • A 2k^k factorial design evaluates interactions between temperature (25°C vs. 40°C) and solvent (THF vs. DCM).
  • ANOVA analysis identifies statistically significant factors affecting yield disparities. This methodology resolves discrepancies by quantifying parameter contributions and ensuring reproducibility .

Q. What strategies enable selective derivatization of this compound for pharmaceutical applications?

The sulfonate group can undergo nucleophilic substitution with amines or thiols, while the cyano group is amenable to:

  • Hydrolysis : Conversion to carboxylic acids under acidic conditions (e.g., H2_2SO4_4/H2_2O).
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields primary amines.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Reaction monitoring via HPLC-MS ensures selectivity and minimizes side products, as demonstrated in analogous sulfonate derivatives .

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